molecular formula C13H15ClO3 B1326118 Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate CAS No. 951890-21-4

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

Cat. No.: B1326118
CAS No.: 951890-21-4
M. Wt: 254.71 g/mol
InChI Key: CURBJYMZIWMVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an ester functional group

Scientific Research Applications

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate typically involves a multi-step process. One common method starts with the chlorination of 4-methylacetophenone to introduce the chlorine atom at the meta position. This is followed by a Friedel-Crafts acylation reaction to attach the oxobutanoate group. The final step involves esterification with ethanol under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as aluminum chloride are often used in the Friedel-Crafts acylation step to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
  • Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
  • Ethyl 4-(3-chloro-4-methylphenyl)-4-oxopentanoate

Uniqueness

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is unique due to the specific positioning of the chlorine atom and the methyl group on the aromatic ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBJYMZIWMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.